(S)-3-Amino-4-(o-tolyl)butanoic acid
CAS No.:
Cat. No.: VC15999806
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15NO2 |
|---|---|
| Molecular Weight | 193.24 g/mol |
| IUPAC Name | (3S)-3-amino-4-(2-methylphenyl)butanoic acid |
| Standard InChI | InChI=1S/C11H15NO2/c1-8-4-2-3-5-9(8)6-10(12)7-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m0/s1 |
| Standard InChI Key | PBGLTHUKEHCADU-JTQLQIEISA-N |
| Isomeric SMILES | CC1=CC=CC=C1C[C@@H](CC(=O)O)N |
| Canonical SMILES | CC1=CC=CC=C1CC(CC(=O)O)N |
Introduction
(S)-3-Amino-4-(o-tolyl)butanoic acid, also known as 2-Methyl-L-β-homophenylalanine, is a chiral amino acid derivative that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. This compound is classified as a non-proteinogenic amino acid, meaning it is not incorporated into proteins but may have substantial roles in biological systems and pharmacological research.
Solubility and Bioavailability
This compound exhibits moderate solubility in water and high bioavailability, making it suitable for various applications in pharmaceutical formulations.
Synthesis Methods
The synthesis of (S)-3-Amino-4-(o-tolyl)butanoic acid typically involves several key steps:
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Formation of the Butanoic Acid Backbone: The backbone is constructed through a series of reactions, including alkylation and oxidation.
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Introduction of the o-Tolyl Group: The o-tolyl group is introduced via a substitution reaction, often using a Grignard reagent or similar organometallic compounds.
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Final Purification: Advanced purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Mechanism of Action
The mechanism of action primarily involves interactions with specific biological receptors or enzymes due to its structural configuration. The presence of amino and carboxylic groups allows for hydrogen bonding and ionic interactions, facilitating its role in biochemical pathways.
Potential Applications
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Drug Discovery and Development: The compound's unique configuration makes it a subject of interest in pharmacological research, particularly in drug discovery and development.
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Pharmaceutical Formulations: Its moderate solubility and high bioavailability make it suitable for various pharmaceutical applications.
Research Findings
| Compound | Biological Activity | Potential Applications |
|---|---|---|
| (S)-3-Amino-4-(o-tolyl)butanoic acid | Interacts with biological receptors/enzymes | Drug discovery, pharmaceutical formulations |
| Derivatives | Potential anticancer activity | Oncology research |
Comparison with Related Compounds
Other related compounds, such as (R)-3-Amino-4-(o-tolyl)butanoic acid and (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride, also exhibit significant biological activities. For instance, (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride has been studied for its potential to inhibit matrix metalloproteinases (MMPs) and its role in neurological disorders.
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